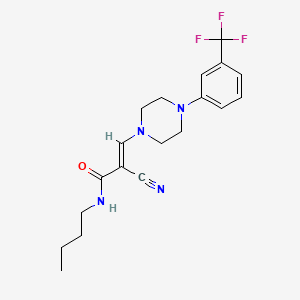

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, as described in the first paper . This process is significant for its high yields, lack of racemization, and compatibility with various protecting groups. Moreover, the environmentally friendly aspect of this synthesis is highlighted by the recyclability of byproducts .

Another synthesis approach is detailed in the third paper, where 2-cyano-2-(3′-chloro-2′-nitrophenyl)methyl acetate is synthesized from 2,6-dichlorobenzenamine through diazotization, substitution, and condensation reactions . The study of the Sandmeyer reaction mechanism via X-ray diffraction provides insights into optimizing synthesis conditions .

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized using various analytical techniques. In the fourth paper, the novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides were synthesized and their structures were confirmed by elemental analysis, IR, and 1H NMR . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives is a key focus in the second paper, which reviews the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis . This compound serves as a building block for creating polyfunctionalized heterocyclic compounds, indicating the versatility and reactivity of the cyanoacetamide moiety in facilitating the formation of complex structures .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide, they do provide information on similar compounds. The properties of these compounds can be inferred to some extent from their synthesis and molecular structure. For example, the compatibility with various protecting groups suggests a degree of chemical stability under certain conditions . Additionally, the ability to synthesize these compounds in good yields implies that they have manageable reactivity that can be controlled under laboratory conditions .

Aplicaciones Científicas De Investigación

Structural Analysis and Conformation

- The molecular structure of compounds similar to 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide has been studied, revealing details about their conformation and geometric parameters. For example, the N—H bond conformation in related compounds was found to be significant in determining the overall structure of these molecules (Gowda, Foro, & Fuess, 2008).

Monomer Synthesis for Polymer Development

- This compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, highlighting its potential in the development of advanced polymer materials (Begunov & Valyaeva, 2015).

Exploration in Heterocyclic Chemistry

- A study focused on the synthesis and characterization of various heterocycles containing the nitrophenyl group, similar to this compound. These compounds demonstrated potential applications in anticancer and antioxidant therapies (Sayed et al., 2021).

Solvatochromism Studies

- The effect of bifurcate hydrogen bonding on the IR spectrum and dipole moment of compounds analogous to this compound in solution has been investigated, offering insights into their solvatochromic properties (Krivoruchka et al., 2004).

Synthesis of Novel Heterocyclic Compounds

- Research has been conducted on the synthesis of novel heterocyclic compounds using 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon, demonstrating the versatility of similar compounds in creating diverse heterocyclic structures (Gouda, 2014).

Direcciones Futuras

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Mecanismo De Acción

Target of Action

It is known that n-cyanoacetamides, a class of compounds to which our compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide involves its interaction with its targets, leading to the formation of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which suggests that they may influence a wide range of biochemical pathways.

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide suggest that they may have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-6-3-5(14(16)17)4-7(11)9(6)13-8(15)1-2-12/h3-4H,1H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQBMACMMUTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=O)CC#N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)